REACTION_CXSMILES
|
F[C:2]1[CH:17]=[C:16]([C:18]([F:21])([F:20])[F:19])[CH:15]=[CH:14][C:3]=1[C:4]([NH:6][C:7]1[CH:12]=[CH:11][NH:10][C:9](=[O:13])[CH:8]=1)=[O:5].[F:22][C:23]1[CH:28]=[CH:27][C:26]([OH:29])=[C:25]([CH3:30])[CH:24]=1.C([O-])([O-])=O.[Cs+].[Cs+].CN(C=O)C>O>[F:22][C:23]1[CH:28]=[CH:27][C:26]([O:29][C:2]2[CH:17]=[C:16]([C:18]([F:21])([F:20])[F:19])[CH:15]=[CH:14][C:3]=2[C:4]([NH:6][C:7]2[CH:12]=[CH:11][NH:10][C:9](=[O:13])[CH:8]=2)=[O:5])=[C:25]([CH3:30])[CH:24]=1 |f:2.3.4|
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Name
|
2-fluoro-N-(2-oxo-1H-pyridin-4-yl)-4-(trifluoromethyl)-benzamide
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Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)NC2=CC(NC=C2)=O)C=CC(=C1)C(F)(F)F
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Name
|
|
Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1)O)C
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Name
|
Cs2CO3
|
Quantity
|
44.28 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Cs+].[Cs+]
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Name
|
|
Quantity
|
340 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred vigorously for 30 min before it
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture was cooled to room temperature
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Type
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FILTRATION
|
Details
|
was filtered
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Type
|
WASH
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Details
|
The solid was washed with water (250 mL)
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Type
|
FILTRATION
|
Details
|
The mixture was filtered
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Type
|
CUSTOM
|
Details
|
the filtrate was dried under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(OC2=C(C(=O)NC3=CC(NC=C3)=O)C=CC(=C2)C(F)(F)F)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.1 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 71.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |